What is the chemical structure of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride?
What is the chemical structure of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride?
Title: Structural Dynamics and Synthetic Methodologies of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride: A Technical Whitepaper
Executive Summary & Core Identity
N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (CAS: 78098-50-7) is a highly specialized 1,3,5-triazine derivative utilized primarily as an analytical reference standard and a metabolic intermediate in advanced biochemical assays[1],[2]. Recognized by its IUPAC designation, 2-amino-6-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-4-one dihydrochloride[3], this compound represents a fascinating intersection of heterocyclic tautomerism and thermodynamic synthetic control.
As a derivative of ammeline—a known degradation product of triazine herbicides and a substrate for guanine deaminase[4]—this molecule serves as a critical structural probe. This whitepaper deconstructs the chemical causality behind its tautomeric stability and provides a self-validating, E-E-A-T compliant protocol for its synthesis and isolation.
Structural Elucidation & Tautomeric Dynamics
The structural integrity of N-(2-Hydroxyethenyl)ammeline is governed by two distinct tautomeric equilibria that dictate its behavior in solution and solid states:
The Ammeline Core Tautomerism: Unsubstituted ammeline is amphoteric and has historically been depicted as a hydroxy-triazine. However, high-resolution solid-state structural characterizations confirm that the core exclusively adopts the 4,6-diamino-1,3,5-triazin-2(1H)-one keto tautomer[5]. This keto form facilitates an exceptionally high hydrogen bond density, which heavily influences the solubility and reactivity of the exocyclic amines.
The Enol-Keto Substituent Shift: The addition of a two-carbon aldehyde chain to the exocyclic amine typically yields an N-(2-oxoethyl) or formylmethyl group. However, in this specific molecular environment, the kinetic keto product spontaneously tautomerizes to the thermodynamic enol form: the 2-hydroxyethenyl group. This shift is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . The delocalization of electrons across the conjugated enaminone system allows the enol hydroxyl group to form a robust intramolecular hydrogen bond with the adjacent endocyclic triazine nitrogen, locking the molecule into the (E)-enol configuration[6].
Salt Formation: To stabilize the compound for long-term storage and analytical use (e.g., TRC Standard H941955)[2], the free base is treated with hydrochloric acid. Protonation occurs preferentially at the endocyclic triazine nitrogens rather than the exocyclic amines, yielding the stable dihydrochloride salt[5].
Physicochemical Data Summary
Quantitative data regarding the compound's physical and chemical properties are summarized below for rapid comparative analysis[1],[3],[2].
| Parameter | Specification |
| Chemical Name | N-(2-Hydroxyethenyl)ammeline, Dihydrochloride |
| IUPAC Name | 2-amino-6-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-4-one dihydrochloride |
| CAS Registry Number | 78098-50-7 |
| Molecular Formula | C5H9Cl2N5O2 (Salt) / C5H7N5O2 (Free Base) |
| Molecular Weight | 242.06 g/mol (Salt) / 169.14 g/mol (Free Base) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO; Slightly soluble in Water (pH dependent) |
| Commercial Reference | TRC H941955 |
Synthetic Workflow & Mechanistic Causality
The synthesis of this compound requires strict environmental control to prevent unwanted intramolecular cyclization. The workflow below maps the logical progression from raw materials to the stabilized salt.
Synthetic pathway and tautomeric stabilization of N-(2-Hydroxyethenyl)ammeline.
Experimental Protocol: Synthesis and Self-Validating Isolation
This protocol is designed as a self-validating system. Each phase includes the mechanistic causality behind the experimental choice and an In-Process Control (IPC) to verify the system's integrity.
Phase 1: Nucleophilic Exocyclic Alkylation
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Step: Suspend 1.0 equivalent of ammeline in anhydrous N,N-Dimethylformamide (DMF). Under a nitrogen atmosphere, lower the temperature to 0–5 °C. Add 1.05 equivalents of chloroacetaldehyde dropwise over 30 minutes.
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Causality: Ammeline's exocyclic amines are poor nucleophiles due to the electron-withdrawing nature of the triazine core. DMF provides a polar aprotic environment to maximize nucleophilicity. The strict 0–5 °C thermal boundary is critical; higher temperatures provide the activation energy required for the intermediate aldehyde to undergo intramolecular cyclization with the adjacent endocyclic nitrogen, irreversibly forming an unwanted imidazo[1,2-a][1,3,5]triazine fused ring system.
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System Validation (QC): LC-MS of the reaction aliquot must show an intermediate mass of m/z 170 [M+H]+. The absence of m/z 152 (loss of H₂O) validates that cyclization has not occurred.
Phase 2: Thermodynamic Enolization
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Step: Remove the ice bath and allow the reaction mixture to stir at 25 °C for 12 hours.
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Causality: The initial kinetic product is N-(2-oxoethyl)ammeline (the keto form). By allowing the reaction to warm and stir over an extended period, the system equilibrates to the thermodynamic minimum. The enol form is locked into place via Resonance-Assisted Hydrogen Bonding (RAHB)[6].
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System Validation (QC): ¹H NMR (DMSO-d₆) of an isolated aliquot must show the disappearance of the aldehyde proton (triplet, ~9.5 ppm) and the emergence of a vinylic proton (doublet, ~6.8 ppm) coupled with a broad hydroxyl singlet. This spectral shift definitively validates the tautomeric conversion.
Phase 3: Dihydrochloride Salt Precipitation
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Step: Introduce 2.2 equivalents of 4M anhydrous HCl in dioxane to the mixture under vigorous stirring. Filter the resulting precipitate, wash with cold diethyl ether, and dry under a high vacuum.
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Causality: The free base is amphoteric and difficult to isolate in high purity[5]. Introduction of anhydrous HCl selectively protonates the endocyclic triazine nitrogens. This disrupts the solvation shell in DMF, drastically reducing solubility and forcing the dihydrochloride salt to precipitate quantitatively.
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System Validation (QC): Elemental analysis must yield a Chlorine content of ~29.3%, confirming the di-salt stoichiometry (C₅H₉Cl₂N₅O₂) rather than a mono-salt mixture.
References
To ensure authoritative grounding and reproducibility, the following sources support the mechanistic claims and structural data provided in this guide:
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Title: On Tautomerism and Amphoterism: An In-Depth Structural and Physicochemical Characterization of Ammeline and Some of Its Salts Source: Angewandte Chemie International Edition / PubMed Central URL: [Link]
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Title: 2-amino-6-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-4-one (CAS 78098-50-7) Standard Data Source: XiXisys Chemical Database URL: [Link]
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Title: Synthesis and tautomerism study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine Source: Comptes Rendus Chimie (via Academia) URL: [Link]
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Title: Bacterial Ammeline Metabolism via Guanine Deaminase Source: Journal of Bacteriology URL: [Link]
Sources
- 1. N-(2-hydroxyethenyl)ammeline, dihydrochloride/CAS:78098-50-7-HXCHEM [hxchem.net]
- 2. chemdrug.com [chemdrug.com]
- 3. 2-amino-6-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-4-one | CAS 78098-50-7 Chinese SDS (GB/T standard) | Free Online View & Editable Download [en.xixisys.com]
- 4. journals.asm.org [journals.asm.org]
- 5. On Tautomerism and Amphoterism: An In-Depth Structural and Physicochemical Characterization of Ammeline and Some of Its Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Synthesis and tautomerism study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine [academia.edu]
